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Compound of Interest

Compound Name: Reactive Orange 16

Cat. No.: B1207558

An In-depth Technical Guide on the Environmental Fate and Toxicity of Reactive Orange 16

Introduction

Reactive Orange 16 (RO16), also known as C.I. Reactive Orange 16 or Remazol Brilliant
Orange 3R, is a synthetic monoazo dye widely used in the textile industry for dyeing cellulosic
fibers like cotton and viscose.[1] Its popularity stems from its bright orange-yellow hue and the
formation of strong, covalent bonds with fibers, which imparts excellent wash fastness.
Structurally, it is an anionic, sulfonated azo dye.[2][3]

Despite its utility, the release of RO16 into the environment is a significant concern. Azo dyes
are xenobiotic compounds that are often resistant to conventional wastewater treatment
methods. The discharge of effluents containing RO16 can reduce light penetration in aquatic
ecosystems, affecting photosynthesis, and may release toxic, carcinogenic, and mutagenic
breakdown products, such as aromatic amines, into the environment. This guide provides a
comprehensive technical overview of the physicochemical properties, environmental fate, and
toxicity of Reactive Orange 16.

Physicochemical Properties

Reactive Orange 16 is an orange powder that is soluble in water. Its key identifying properties
are summarized in the table below.
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Property Value Reference(s)
Cl Name C.l. Reactive Orange 16

Cl Number 17757

CAS Number 12225-83-1

Molecular Formula C20H17N3Na2011S3

Molecular Weight 617.54 g/mol

Appearance Orange Powder

Water Solubility

120 g/L at 20°C

Melting Point

>300 °C

Amax

494 nm

Environmental Fate

The environmental persistence of RO16 is dictated by its susceptibility to various degradation

processes, which can be broadly categorized as abiotic and biotic.

Abiotic Degradation

Abiotic processes leverage physical and chemical forces, such as light and strong oxidizing

agents, to break down the dye molecule.

» Photocatalysis: This is a highly effective method for degrading RO16. When a semiconductor
photocatalyst like titanium dioxide (TiOz) or zinc oxide (ZnO) is irradiated with UV or sunlight,

it generates highly reactive hydroxyl (*OH) and superoxide (Oz¢-) radicals. These radicals

non-selectively attack and mineralize the dye into carbon dioxide, water, and inorganic ions

like sulfate and nitrate. Studies have shown rapid degradation, with ZnO achieving almost

complete removal in 15 minutes and TiOz achieving 95% removal in 30 minutes.

e Photooxidation (UV Irradiation): Direct exposure to UV light can decolorize RO16, with

complete color removal observed after 100 minutes of irradiation. This process cleaves the

chromophoric azo bond and breaks down the aromatic structures, leading to the formation of

intermediates such as 6-acetylamino-3-amino-naphthalene-2-sulfonic acid and phthalic acid.
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e Ozonation: Ozone (O3) is a powerful oxidant that rapidly breaks the azo bond, leading to fast
decolorization. While effective for color removal, ozonation alone may not achieve complete
mineralization. However, it significantly reduces the toxicity of the dye and increases its
biodegradability by forming simpler organic molecules that can be further broken down by
microorganisms.

o Other Advanced Oxidation Processes (AOPs): Radiolysis using gamma radiation has been
shown to degrade 96% of RO16 at a 3.0 kGy dose, breaking it down into smaller molecules
like acetic and formic acid. Electrochemical degradation, particularly in the presence of
chloride ions, effectively removes color by generating hypochlorite, a strong oxidizing agent.
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Caption: General mechanism of photocatalytic degradation of RO16.
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Biotic Degradation

Biodegradation utilizes microorganisms like bacteria and fungi to break down RO16, typically
by cleaving the azo bond using enzymes such as azoreductases. This process is often initiated
under anaerobic or anoxic conditions, followed by aerobic degradation of the resulting aromatic
amines.
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» Bacterial Degradation: Various bacterial strains have demonstrated the ability to decolorize
and degrade RO16. Nocardiopsis sp. isolated from marine sediment decolorized 85.6% of a
250 mg/L solution in 24 hours under alkaline and saline conditions. Bacillus stratosphericus
achieved complete decolorization of 150 mg/L RO16 within 10 hours. Integrated anoxic-
aerobic bioreactors have proven highly effective, achieving complete color removal and over
97% reduction in Chemical Oxygen Demand (COD).

e Fungal and Mixed-Culture Degradation: White-rot fungi like Pleurotus ostreatus can degrade
RO16 using extracellular enzymes. A mixed culture of P. ostreatus and the yeast Candida
zeylanoides showed a cooperative action, resulting in faster and more complete degradation
than either microorganism alone. The fungus asymmetrically cleaved the dye, while the
yeast performed a symmetric cleavage of the azo bond.
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Caption: A simplified pathway for the biodegradation of RO16.
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Ecotoxicity
The ecotoxicity of RO16 and its degradation byproducts is a critical aspect of its environmental
risk profile.
Aquatic Toxicity

e Fish: In a study using zebrafish (Danio rerio) embryos, exposure to the highest tested dose
of RO16 resulted in significant delays or inhibition of hatching. It also led to impaired gas
bladder inflation in the larval stage, indicating developmental toxicity.
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 Invertebrates: Azo dyes are known to be toxic to aquatic invertebrates like Daphnia magna.
While specific LC50 values for RO16 are not detailed in the provided context, this organism
is a standard model for assessing the acute toxicity of textile dyes.

Phytotoxicity

The toxicity of RO16 to plants has been evaluated, particularly in the context of its degradation.
Phytotoxicity assays using mung bean seeds (Vigna radiata) showed that the metabolites
produced from the biodegradation of RO16 by Nocardiopsis sp. and Bacillus stratosphericus
were significantly less toxic than the parent dye molecule, allowing for better seed germination
and growth.

Microtoxicity

The parent RO16 dye can be toxic to microorganisms, inhibiting their respiration. This is a
reason why conventional biological wastewater treatment can be ineffective. However,
degradation processes like ozonation and biodegradation have been shown to detoxify the
wastewater, making the resulting metabolites less harmful to microbial communities.

Mammalian and In Vitro Toxicity
Cytotoxicity

Studies on human cell lines have shown that RO16 can induce cytotoxicity.
e Human Keratinocytes (HaCaT): Concentration-dependent cytotoxicity was observed.

o Human Hepatic Cells (HepaRG): Cytotoxic effects were seen at the highest tested
concentration of 1000 pg/mL. The results indicated that epidermal cells (HaCaT) were more
sensitive to the cytotoxic effects of RO16 than liver cells (HepaRG).

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a substance to damage genetic material (DNA), while
mutagenicity is the induction of permanent mutations. Despite concerns over the breakdown
products of many azo dyes, an in vitro study using the MicroFlow® assay on both HaCaT and
HepaRG cell lines found no genotoxic effects from Reactive Orange 16. This suggests that the
parent dye molecule itself does not directly damage DNA under these test conditions.
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Irritation and Sensitization

According to safety data classifications, Reactive Orange 16 is considered a hazardous
substance.

e lIrritation: It is classified as an irritant to the skin, eyes, and respiratory system.

» Sensitization: It may cause an allergic skin reaction (skin sensitization) and sensitization by
inhalation.

Experimental Protocols
Protocol: Bacterial Decolorization Assay

This protocol describes a typical batch experiment to assess the ability of a bacterial isolate to
decolorize RO16.

e Media and Dye Preparation: Prepare a suitable liquid culture medium (e.g., Nutrient Broth or
a mineral salt medium). Prepare a stock solution of RO16 (e.g., 1 g/L) in sterile distilled
water and filter-sterilize.

e Inoculum Preparation: Grow the selected bacterial strain (e.g., Nocardiopsis sp.) in the
culture medium until it reaches the late exponential phase.

o Experimental Setup: In sterile flasks, add the culture medium and spike with RO16 to the
desired final concentration (e.g., 50-250 mg/L). Inoculate the flasks with a standard amount
of the bacterial culture (e.g., 5% v/v). Include an uninoculated flask as an abiotic control.

 Incubation: Incubate the flasks under optimal conditions (e.g., 35°C, 120 rpm, pH 8) for a set
period (e.g., 24-48 hours).

o Sampling and Analysis: At regular intervals, withdraw an aliquot of the culture. Centrifuge the
sample to pellet the bacterial cells.

o Measurement: Measure the absorbance of the supernatant at the maximum wavelength of
RO16 (Amax = 494 nm) using a UV-Vis spectrophotometer.
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» Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%)
= [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
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Caption: Experimental workflow for a bacterial decolorization assay.

Protocol: Photocatalytic Degradation Assay

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b1207558?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol outlines a typical experiment for assessing the photocatalytic degradation of
RO16.

Reactor Setup: Use a photoreactor equipped with a suitable light source (e.g., UV lamp or
solar simulator) and a stirring mechanism. The reactor vessel should be made of a material
transparent to the light source (e.g., quartz).

Catalyst Suspension: Prepare an aqueous solution of RO16 at a known concentration (e.g.,
100 mg/L). Add the photocatalyst (e.g., TiOz at 2 g/L) to the solution.

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60
minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take an
initial sample.

Initiate Photocatalysis: Turn on the light source to begin the photocatalytic reaction. Maintain
constant stirring throughout the experiment.

Sampling: Collect samples at regular time intervals. Immediately filter the samples through a
syringe filter (e.g., 0.22 pum) to remove the catalyst particles and stop the reaction.

Analysis: Analyze the filtrate for the remaining RO16 concentration using a UV-Vis
spectrophotometer. For mineralization studies, analyze the samples for Total Organic Carbon
(TOC) using a TOC analyzer.

Calculation: Determine the degradation efficiency over time based on the decrease in
concentration or TOC.

Protocol: Phytotoxicity Assay

This protocol details a seed germination bioassay to compare the toxicity of RO16 with its
degraded metabolites.

o Seed Selection and Sterilization: Select healthy, uniform seeds of a sensitive plant species
(e.g., Vigna radiata). Surface sterilize the seeds by briefly rinsing with a disinfectant (e.g., 1%
HgCl2 or 10% bleach) followed by several rinses with sterile distilled water.
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o Test Solutions: Prepare different concentrations of the parent RO16 dye and the solution
containing the degraded metabolites. Use distilled water as a negative control.

o Experimental Setup: Place a sterile filter paper or cotton pad in sterile petri dishes. Moisten
each with an equal volume of the respective test solution.

e Sowing and Incubation: Place a set number of sterilized seeds (e.g., 10-20) in each petri
dish. Seal the dishes and incubate them in the dark or under a controlled light/dark cycle at a
constant temperature (e.g., 25°C) for several days (e.g., 5-7 days).

» Data Collection: After the incubation period, count the number of germinated seeds in each
dish to determine the germination percentage. Carefully measure the root length and shoot
length of each seedling.

e Analysis: Compare the germination percentage and average root/shoot lengths of the seeds
exposed to the dye and its metabolites against the control group to assess the level of
toxicity or inhibition.

Conclusion

Reactive Orange 16 is a widely used azo dye whose environmental presence poses a risk due
to its persistence, aquatic toxicity, and potential for cytotoxicity. Abiotic degradation methods,
especially advanced oxidation processes like photocatalysis and ozonation, are highly effective
at rapidly decolorizing and mineralizing the dye. Biotic degradation by specific bacteria and
fungi also provides a robust pathway for its removal, crucially breaking the recalcitrant azo
bond. A key finding across multiple studies is that the degradation of RO16, whether through
biotic or abiotic means, leads to a significant reduction in its toxicity. While the parent dye
shows developmental toxicity in zebrafish and cytotoxicity to human cell lines, its degradation
products are markedly less harmful in phytotoxicity and microtoxicity assays. The compound is
not found to be genotoxic in vitro, but it is a confirmed skin, eye, and respiratory irritant and a
potential sensitizer. Therefore, effective treatment of effluents containing Reactive Orange 16
is essential to mitigate its environmental impact, with degradation processes serving the dual
purpose of color removal and detoxification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

2. researchgate.net [researchgate.net]

3. worlddyevariety.com [worlddyevariety.com]

« To cite this document: BenchChem. [Environmental fate and toxicity of Reactive Orange 16].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207558#environmental-fate-and-toxicity-of-reactive-
orange-16]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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